molecular formula C18H15BrN2S B2959502 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole CAS No. 1207011-89-9

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2959502
CAS No.: 1207011-89-9
M. Wt: 371.3
InChI Key: PUQWLAVLLNMJIN-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole is a substituted imidazole derivative characterized by:

  • Core structure: A five-membered imidazole ring with nitrogen atoms at positions 1 and 2.
  • Substituents:
    • 1-position: Phenyl group.
    • 2-position: Allylthio (-S-CH₂-CH=CH₂) moiety.
    • 5-position: 4-Bromophenyl group.

Properties

IUPAC Name

5-(4-bromophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2S/c1-2-12-22-18-20-13-17(14-8-10-15(19)11-9-14)21(18)16-6-4-3-5-7-16/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQWLAVLLNMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with an imidazole derivative in the presence of a palladium catalyst.

    Addition of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or various amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and allylthio groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (Positions) Molecular Formula CAS No. Key Properties/Applications
Target Compound Imidazole 1-Ph, 2-allylthio, 5-(4-BrPh) C₁₈H₁₅BrN₂S 1105189-77-2 Research chemical; potential bioactivity
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole Benzimidazole 1-Ph, 2-(4-BrPh) C₁₉H₁₃BrN₂ 2620-76-0 Research chemical; white/yellow crystal
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Imidazole 1-Me, 2-NH₂, 5-(4-BrPh) C₁₀H₁₀BrN₃ 787586-84-9 Intermediate; safety data available
4-(4-Bromophenyl)-5-(3-ClPh)-2-(morpholinomethyl)-triazole-3-thione Triazole 4-(4-BrPh), 5-(3-ClPh), 2-morpholinomethyl C₁₉H₁₇BrClN₅OS 1349172-90-2 Synthetic yield: 75%
Key Observations:

Triazole-thiones () exhibit a sulfur atom at position 3, which may enhance metal coordination compared to imidazoles .

Substituent Effects: The allylthio group in the target compound introduces a reactive sulfur atom and unsaturated bond, differing from the amine () or morpholinomethyl () groups in analogs. This could influence redox activity or pharmacokinetics . Bromophenyl at position 5 (target) vs. chlorophenyl in triazole derivatives (): Bromine’s larger atomic radius may increase steric hindrance and lipophilicity .

Notes:
  • The target compound’s synthesis may parallel methods for benzimidazoles (e.g., acid-catalyzed cyclization), but the allylthio group likely requires additional steps, such as thiol-ene coupling .
  • Higher yields in triazole-thiones () suggest efficient cyclization protocols compared to imidazole derivatives .

Biological Activity

2-(Allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Overview of this compound

This compound features an imidazole ring substituted with an allylthio group, a bromophenyl group, and a phenyl group. Its unique structure allows it to participate in various chemical reactions, which can lead to significant biological effects.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of the Bromophenyl Group : Via Suzuki-Miyaura coupling with bromophenyl boronic acid.
  • Addition of the Allylthio Group : Through nucleophilic substitution involving allylthiol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromophenyl and allylthio groups enhances its binding affinity and specificity, potentially modulating various biological pathways.

Biological Activities

Research indicates that imidazole derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacterial strains. For instance, compounds similar to this compound have been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating significant zones of inhibition (Table 1).
CompoundZone of Inhibition (mm)
This compoundTBD
Streptomycin28
Amikacin32

Note: Specific data for this compound is currently under investigation.

  • Anticancer Potential : Preliminary studies suggest that imidazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Case Studies

Recent research highlighted the potential of imidazole derivatives in treating various conditions:

  • Antimicrobial Studies : Jain et al. synthesized derivatives that showed promising antimicrobial activity against multiple pathogens using the cylinder wells diffusion method. The study emphasized structure-activity relationships (SAR) that could guide further modifications for enhanced efficacy .
  • Antitumor Activity : A study explored the anticancer properties of related imidazole compounds, revealing their ability to induce apoptosis in cancer cells through modulation of key cellular pathways .

Comparative Analysis with Similar Compounds

When compared to other thio-substituted imidazoles such as:

  • 2-(methylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole
  • 2-(ethylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

The allylthio group in this compound offers greater versatility for further chemical transformations and potential enhancements in biological activity.

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